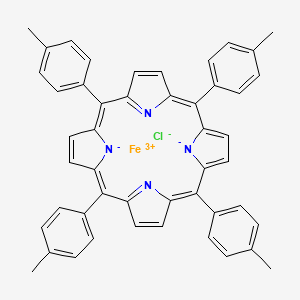
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride , is a coordination compound featuring a porphyrin ring system with four 4-methylphenyl groups attached to the porphyrin core and an iron(III) ion at the center. This compound is a derivative of porphyrin, a class of organic compounds known for their stability and complexation properties with metal ions.
Synthetic Routes and Reaction Conditions:
Biltz Method: This method involves the reaction of pyrrole with an aldehyde (such as 4-methylbenzaldehyde) in the presence of an acid catalyst to form the porphyrin ring system. The resulting porphyrin is then complexed with iron(III) chloride to form the final compound.
Adler Method: This method involves the condensation of pyrrole with an aldehyde and an oxidizing agent to form the porphyrin ring system, followed by complexation with iron(III) chloride.
Industrial Production Methods: The industrial production of 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride typically involves large-scale synthesis using the Biltz or Adler methods. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the oxidation state of the iron ion or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized porphyrins with altered electronic properties.
Reduction Products: Reduced forms of the porphyrin with different redox potentials.
Substitution Products: Modified porphyrins with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the study of coordination chemistry and metalloporphyrins. It serves as a model compound for understanding the interactions between metal ions and porphyrin ligands. Biology: It is used in biological research to study the role of metalloporphyrins in biological systems, such as in heme proteins and enzymes. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride exerts its effects involves its ability to coordinate with metal ions and participate in electron transfer reactions. The porphyrin ring system acts as a ligand, binding to the iron(III) ion and facilitating redox reactions. The compound can generate reactive oxygen species through photoactivation, which can be used in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Hemoglobin: A natural porphyrin-based compound with iron(II) at its core, used for oxygen transport in blood.
Cytochrome c: Another metalloporphyrin involved in electron transfer in the electron transport chain.
Porphyrin Derivatives: Various synthetic porphyrins with different substituents and metal ions.
Uniqueness: 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride is unique in its specific substituents (4-methylphenyl groups) and its iron(III) ion, which give it distinct electronic and optical properties compared to other porphyrins and metalloporphyrins.
Eigenschaften
IUPAC Name |
iron(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLBMEVRMAFVTQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36ClFeN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
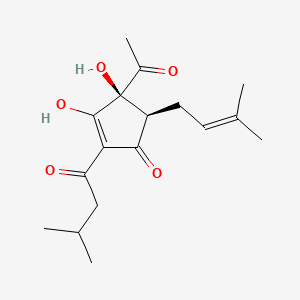
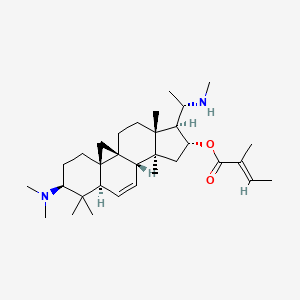
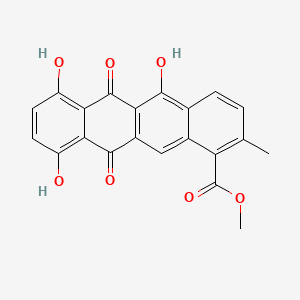
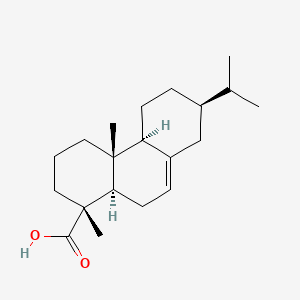
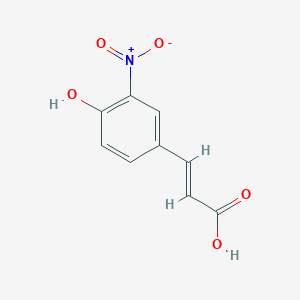

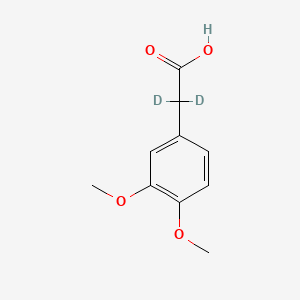
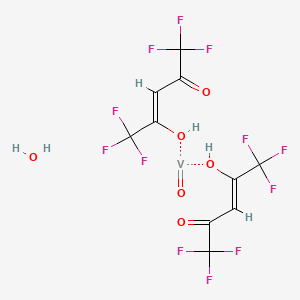
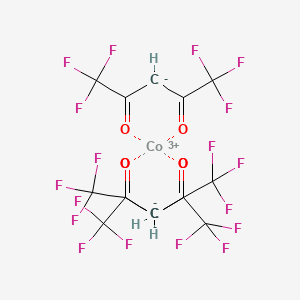

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)
